Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

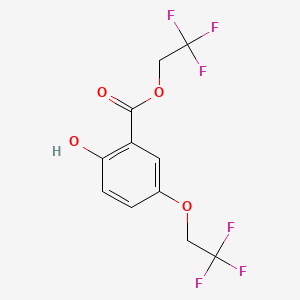

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a carbohydrate-based surfactant . It is also known as N-Acetyl-1-O-octyl-3-O-beta-D-galactopyranosyl-alpha-D-galactosamine . The molecular formula is C22H41NO11 and the molecular weight is 495.56 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15 (23-12 (2)26)20 (17 (28)14 (11-25)32-21)34-22-19 (30)18 (29)16 (27)13 (10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3, (H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 . Physical And Chemical Properties Analysis

The compound is a minimum of 95% pure and is dried by centrifugal evaporation from an aqueous solution . It is stored at -20°C for long-term storage .Applications De Recherche Scientifique

Glycosylation Studies

Glycosylation—the attachment of sugar molecules to proteins or lipids—plays a crucial role in cellular processes. Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside serves as a substrate for enzymes involved in glycosylation pathways. Researchers use it to investigate glycosyltransferases and their specificities, shedding light on glycan biosynthesis and protein modifications .

Lectin Histochemistry

In lectin histochemistry, lectins (carbohydrate-binding proteins) are used to detect specific sugar moieties in tissues. Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as a sugar competitor, inhibiting lectin binding. Researchers employ it to study cell surface glycoconjugates and their distribution in tissues .

Spirochete Cultivation

Researchers studying Borrelia burgdorferi, the spirochete responsible for Lyme disease, use Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside as a component in Barbour-Stonner-Kelly (BSK) medium. This compound supports the growth and maintenance of B. burgdorferi strains in culture .

Streptococcus pneumoniae Inhibition Assays

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is part of binding buffers used to suspend Streptococcus pneumoniae strains during inhibition assays. These assays help examine the specificity of M-ficolin binding to S. pneumoniae, contributing to our understanding of host-pathogen interactions .

Blood Group Antigenic Determinants

This compound is found in hydrolysates of blood group A, B, and H antigens. It forms an essential part of their antigenic determinants. Understanding blood group antigens is crucial for blood transfusion compatibility and immunohematology .

Brain Gangliosides

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is inherent in the structure of brain gangliosides. Gangliosides are glycosphingolipids abundant in neural tissues, where they play roles in cell signaling, neuronal development, and membrane stability .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVIBJFXURBICK-FFIPVLBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858219 |

Source

|

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

CAS RN |

607353-49-1 |

Source

|

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)